Ethyl 1-(4-cyanophenyl)piperidine-4-carboxylate
CAS No.: 352018-90-7
Cat. No.: VC2169048
Molecular Formula: C15H18N2O2
Molecular Weight: 258.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 352018-90-7 |
|---|---|
| Molecular Formula | C15H18N2O2 |
| Molecular Weight | 258.32 g/mol |
| IUPAC Name | ethyl 1-(4-cyanophenyl)piperidine-4-carboxylate |
| Standard InChI | InChI=1S/C15H18N2O2/c1-2-19-15(18)13-7-9-17(10-8-13)14-5-3-12(11-16)4-6-14/h3-6,13H,2,7-10H2,1H3 |
| Standard InChI Key | LIWHXOHASZYDEM-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1CCN(CC1)C2=CC=C(C=C2)C#N |
| Canonical SMILES | CCOC(=O)C1CCN(CC1)C2=CC=C(C=C2)C#N |
Introduction
Chemical Identification and Structure
Basic Information
Ethyl 1-(4-cyanophenyl)piperidine-4-carboxylate is an organic compound with a piperidine core structure. It has been cataloged in chemical databases with specific identifiers that allow for its tracking and reference in scientific literature . This compound features a piperidine ring with two key functional groups: a 4-cyanophenyl substituent attached to the nitrogen atom and an ethyl carboxylate group at the 4-position of the piperidine ring .
Identification Parameters
The compound is registered with several identification parameters that facilitate its recognition in chemical databases and literature. These identifiers are crucial for scientific communication and research reproducibility .
Table 1: Identification Parameters of Ethyl 1-(4-cyanophenyl)piperidine-4-carboxylate
| Parameter | Value |
|---|---|
| PubChem CID | 2779638 |
| CAS Number | 352018-90-7 |
| Molecular Formula | C₁₅H₁₈N₂O₂ |
| IUPAC Name | ethyl 1-(4-cyanophenyl)piperidine-4-carboxylate |
| InChI | InChI=1S/C15H18N2O2/c1-2-19-15(18)13-7-9-17(10-8-13)14-5-3-12(11-16)4-6-14/h3-6,13H,2,7-10H2,1H3 |
| InChIKey | LIWHXOHASZYDEM-UHFFFAOYSA-N |
Physical and Chemical Properties
Physical Characteristics
The physical characteristics of Ethyl 1-(4-cyanophenyl)piperidine-4-carboxylate are important for understanding its behavior in various environments and potential applications. These properties determine its solubility, stability, and interactions with biological systems .
Table 2: Physical Properties of Ethyl 1-(4-cyanophenyl)piperidine-4-carboxylate
| Property | Value |
|---|---|
| Molecular Weight | 258.32 g/mol |
| Exact Mass | 258.136827821 Da |
| Monoisotopic Mass | 258.136827821 Da |
| Topological Polar Surface Area | 53.3 Ų |
| Heavy Atom Count | 19 |
| XLogP3-AA | 2.5 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 4 |
| Rotatable Bond Count | 4 |
| Complexity | 344 |
Spectral Data and Crystallography
Crystal structure data for Ethyl 1-(4-cyanophenyl)piperidine-4-carboxylate has been reported and is available in crystallographic databases. The Crystal Structure Database reference indicates that the compound has been studied using X-ray crystallography, providing detailed information about its three-dimensional structure and molecular packing .
Table 3: Crystallographic Data
| Parameter | Value |
|---|---|
| CCDC Number | 863511 |
| Associated Article DOI | 10.1021/cg201028e |
| Crystal Structure Data DOI | 10.5517/ccxzk6m |
Synthetic Pathways and Chemical Reactivity
Chemical Reactivity Considerations
The chemical reactivity of Ethyl 1-(4-cyanophenyl)piperidine-4-carboxylate is determined by its functional groups:
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The cyano group (-CN) can participate in various transformations, including hydrolysis to form carboxylic acids or amides, reduction to form amines, and addition reactions.
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The ester group (ethyl carboxylate) is susceptible to hydrolysis, transesterification, and reduction reactions.
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The tertiary amine of the piperidine ring can act as a nucleophile or base in various reactions and may also undergo quaternization.
Research Applications and Future Directions
Future Research Directions
Future research on Ethyl 1-(4-cyanophenyl)piperidine-4-carboxylate could benefit from:
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Comprehensive antimicrobial screening to determine its specific efficacy against various microbial strains.
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Structure-activity relationship studies to understand how structural modifications affect its biological properties.
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Detailed investigation of its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion profiles.
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Exploration of its potential antioxidant activities, as suggested by research on related piperidine derivatives .
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